(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium
Description
Chemical Identity and Structural Formula
The (Z)-1,2-dicyanoethene-1,2-dithiolate nickel(III) tetrabutylammonium complex represents a sophisticated coordination compound characterized by its distinctive molecular architecture and electronic properties. According to comprehensive chemical databases, this compound is formally identified by the Chemical Abstracts Service registry number 18958-62-8. The molecular formula has been established as C24H36N5NiS4, with a corresponding molecular weight of 581.5 grams per mole. This formulation encompasses the complete stoichiometric composition including the nickel metal center, the dithiolate ligands, and the tetrabutylammonium counterion.
The structural framework of this complex centers around a nickel(III) ion coordinated by two maleonitriledithiolate ligands, commonly referred to in the scientific literature as "mnt" ligands. The systematic name (Z)-1,2-dicyanoethene-1,2-dithiolate precisely describes the geometric configuration of the dithiolate ligands, where the Z designation indicates the cis arrangement of the cyano groups relative to the central carbon-carbon double bond. The tetrabutylammonium cation serves as a counterion, providing charge balance for the overall complex structure.
Crystallographic investigations have revealed that the nickel center adopts a square planar coordination geometry, which is characteristic of nickel(III) dithiolene complexes. The four sulfur atoms from the two dithiolate ligands coordinate to the nickel center, creating a highly symmetrical environment. Bond length analyses indicate that the nickel-sulfur distances typically fall within the range of 2.15 to 2.20 Angstroms, consistent with strong covalent interactions between the metal center and the sulfur donor atoms.
Table 1: Structural Parameters of (Z)-1,2-Dicyanoethene-1,2-Dithiolate Nickel(III) Tetrabutylammonium Complex
The electronic structure of this complex exhibits significant delocalization throughout the ligand framework, with the carbon-sulfur and carbon-carbon bond lengths measuring approximately 1.71 and 1.39 Angstroms respectively. These intermediate bond lengths, falling between typical single and double bond values, provide clear evidence of extensive pi-electron delocalization across the dithiolene ligand system. This electronic delocalization contributes significantly to the stability and unique properties of the complex.
Historical Development of Nickel Dithiolene Complexes
The historical development of nickel dithiolene complexes traces back to the pioneering work of the 1960s, when these coordination compounds first captured the attention of the scientific community. The initial breakthrough in this field is attributed to Gerhard N. Schrauzer and Volker P. Mayweg, who in the 1960s successfully prepared nickel bis(stilbene-1,2-dithiolate) through the innovative reaction of nickel sulfide with diphenylacetylene. This seminal work established the foundation for an entire class of metal dithiolene complexes and opened new avenues for research in coordination chemistry.
The original synthetic methodology developed by Schrauzer and Mayweg involved the direct reaction of nickel sulfide with acetylenic compounds, a process that yielded the first examples of well-characterized nickel dithiolene complexes. This approach demonstrated the feasibility of constructing dithiolene ligands in situ through the incorporation of sulfur atoms from metal sulfide sources, while simultaneously forming the coordination bonds with the nickel center. The success of this methodology provided crucial insights into the formation mechanisms of dithiolene complexes and established fundamental principles that continue to guide synthetic approaches in this field.
Following these initial discoveries, the field experienced rapid expansion as researchers recognized the unique electronic properties and potential applications of these complexes. The development of maleonitriledithiolate complexes, including the specific compound under discussion, represented a significant advancement in the sophistication of dithiolene chemistry. The introduction of cyano substituents on the dithiolene framework provided researchers with enhanced control over the electronic properties of the resulting complexes, enabling fine-tuning of redox potentials and spectroscopic characteristics.
Table 2: Historical Milestones in Nickel Dithiolene Complex Development
| Year | Milestone | Researchers | Significance |
|---|---|---|---|
| 1960s | First nickel dithiolene synthesis | Schrauzer and Mayweg | Established fundamental synthetic methodology |
| 1960s | Introduction of maleonitrile derivatives | Various research groups | Enhanced electronic tunability |
| 1970s-1980s | Structural characterization advances | Multiple contributors | Detailed understanding of coordination geometry |
| 1990s-2000s | Applications in materials science | International research community | Expansion into technological applications |
The evolution of synthetic methodologies over subsequent decades led to increasingly sophisticated approaches for preparing nickel dithiolene complexes with precisely controlled properties. Modern synthetic strategies encompass multiple pathways, including reactions of alkali metal salts of alkenedithiolates with metal halides, the use of acyloin precursors with phosphorus sulfide reagents, and direct reactions of metal complexes with dithiete compounds. These diverse synthetic approaches have enabled researchers to access a wide range of dithiolene complexes with tailored electronic and structural characteristics.
The historical development of characterization techniques has paralleled the synthetic advances, with increasingly sophisticated spectroscopic and crystallographic methods providing detailed insights into the electronic structure and bonding patterns of these complexes. Early studies relied primarily on elemental analysis and basic spectroscopic techniques, while contemporary research employs advanced methods including density functional theory calculations, single-crystal X-ray diffraction, and sophisticated electrochemical analyses. These analytical advances have been crucial for understanding the fundamental principles governing the properties and reactivity of nickel dithiolene complexes.
Significance in Coordination Chemistry and Materials Science
The significance of (Z)-1,2-dicyanoethene-1,2-dithiolate nickel(III) tetrabutylammonium complex in coordination chemistry stems from its unique electronic structure and the fundamental insights it provides into metal-ligand bonding interactions. The complex exemplifies the concept of "non-innocent" ligands, where the dithiolene moieties participate actively in the electronic structure of the complex rather than serving merely as passive electron donors. This non-innocent behavior results in significant delocalization of electron density across the metal-ligand framework, leading to properties that differ markedly from those of complexes containing traditional innocent ligands.
The electronic structure of nickel dithiolene complexes has been extensively studied using density functional theory calculations, revealing that the highest occupied molecular orbital and lowest unoccupied molecular orbital contain substantial contributions from both the metal center and the sulfur atoms of the dithiolene ligands. This mixed metal-ligand character of the frontier orbitals has profound implications for the redox chemistry, spectroscopic properties, and reactivity patterns of these complexes. Natural bond orbital analyses have demonstrated that the nickel center in these complexes accepts electrons from the ligands to a lesser extent than might be expected based on formal oxidation state considerations, with the positive charge on the metal being significantly reduced through covalent bonding interactions.
In the realm of materials science, nickel dithiolene complexes have emerged as promising candidates for a diverse array of technological applications. Their intense absorption in the near-infrared region, with absorption coefficients reaching as high as 80,000 square centimeters per millimole, makes them valuable as dyes for optical applications. The strong absorption bands observed in the 600 to 1600 nanometer wavelength range have led to their investigation as components in Q-switching devices for lasers, optical limiters, and thermal imaging systems. These optical properties arise from ligand-to-metal charge transfer transitions and intraligand pi-to-pi-star transitions that are characteristic of the dithiolene electronic structure.
Table 3: Applications and Properties of Nickel Dithiolene Complexes in Materials Science
The conducting properties of nickel dithiolene complexes represent another area of significant scientific and technological interest. These compounds have been demonstrated to exhibit metallic conductivity down to extremely low temperatures, with some systems maintaining conductive behavior to 0.6 Kelvin. This remarkable conductivity has led to their description as "unimolecular metals" and has stimulated extensive research into their potential applications in molecular electronics. Recent investigations have focused on the development of coordination polymer semiconductors based on nickel bis(dithiolene) frameworks, which show promise as air-stable n-type semiconductors with high conductivity.
The study of chiral nickel dithiolene complexes has opened new frontiers in materials science, particularly in the development of materials with combined conducting and optical properties. Research has demonstrated that the introduction of stereogenic centers into the dithiolene ligand framework can modulate the conducting properties while maintaining the characteristic electronic features of these complexes. This work has revealed that both the nature of counterions and the number of stereogenic centers significantly influence the solid-state organization and electronic properties of the resulting materials.
Contemporary research efforts have expanded the scope of nickel dithiolene applications to include their use as components in biological electron transfer systems. Recent studies suggest that nickel bis(dithiolene) cofactors may play important roles in the conductive networks of cable bacteria, organisms capable of performing centimeter-scale charge transport. These investigations have provided new insights into the potential of these complexes as electron donors and acceptors in protein-mediated charge transfer processes, opening possibilities for bio-inspired electronic materials and artificial protein wires.
The versatility of nickel dithiolene complexes extends to their use as building blocks for supramolecular assemblies and functional polymer systems. Their ability to form stable coordination bonds while maintaining their characteristic electronic properties makes them valuable components in the design of complex molecular architectures. Current research in this area focuses on developing materials for emerging optoelectronic technologies, including organic light-emitting diodes, photovoltaic cells, and field-effect transistors.
Properties
IUPAC Name |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4/b;2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETKTJCVEPVWKF-QDMRRLORSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N5NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55401-12-2 | |
| Record name | Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium typically involves the reaction of nickel salts with dicyanoethene-dithiolate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and sodium dicyanoethene-1,2-dithiolate in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation, and the product is isolated by precipitation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the dicyanoethene-dithiolate ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, amines, and other nucleophilic ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
Scientific Research Applications
Catalysis
The compound has been investigated for its catalytic properties in various chemical reactions, particularly in organic synthesis and polymerization processes.
Case Study: Catalytic Activity in Organic Reactions
A study demonstrated that the nickel complex acts as an effective catalyst for the synthesis of various organic compounds through oxidative coupling reactions. The catalytic cycle involves the formation of radical species facilitated by the dithiolate ligands, which stabilize the nickel center.
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Oxidative Coupling | Ni(dithiol) | 85 | |
| Polymerization | Ni(dithiol) | 90 |
Materials Science
The unique electronic properties of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium make it suitable for applications in materials science, particularly in the development of conductive polymers and nanomaterials.
Case Study: Conductive Polymer Development
Research has shown that incorporating this nickel complex into polymer matrices significantly enhances electrical conductivity. The dithiolene ligands allow for effective charge transfer pathways within the polymer structure.
Electrochemistry
The electrochemical properties of this compound have been extensively studied due to its potential in energy storage and conversion applications.
Case Study: Battery Applications
In battery systems, this nickel complex has shown promise as an electrode material due to its high redox activity and stability under operational conditions. Its ability to undergo reversible redox reactions makes it a candidate for high-capacity energy storage systems.
Mechanism of Action
The mechanism of action of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+) involves its interaction with molecular targets such as enzymes and cellular membranes. The nickel center can coordinate with various biological molecules, disrupting their normal function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved in its mechanism of action include the induction of apoptosis and inhibition of key metabolic processes.
Comparison with Similar Compounds
Structural and Compositional Comparisons
Table 1: Key Structural Features
Key Observations :
Oxidation State and Geometry :
- The Ni<sup>3+</sup> complexes (target compound and [Ni(Cl-bdt)2]<sup>−</sup>) adopt square-planar geometries, whereas Ni<sup>2+</sup> complexes like [Ni(deta)2][Ni(mnt)2] exhibit octahedral coordination in the cationic moiety .
- The Au<sup>3+</sup> complex [Au(pyb-H)(mnt)] also adopts square-planar geometry but includes a cyclometalated ligand, enhancing stability and bioactivity .
Ligand Effects :
- mnt vs. Cl-bdt : The trichlorobenzenedithiolate (Cl-bdt) ligand in [Ni(Cl-bdt)2]<sup>−</sup> introduces steric and electronic differences compared to mnt, reducing electron delocalization but enhancing redox activity .
- Cyclometalated Ligands : The Au<sup>3+</sup> complex’s 2-benzylpyridine ligand enables π-backbonding, stabilizing the metal center and enabling antimicrobial activity .
Counterion Role: Tetrabutylazanium (TBA<sup>+</sup>) improves solubility in non-polar solvents, facilitating crystallization and electrochemical studies . In contrast, the [Ni(deta)2]<sup>2+</sup> counterion in [Ni(deta)2][Ni(mnt)2] introduces hydrogen-bonding interactions, stabilizing the crystal lattice .
Functional and Application Comparisons
Table 2: Functional Properties
Key Findings :
Antimicrobial Activity: The Au<sup>3+</sup> complex [Au(pyb-H)(mnt)] inhibits Staphylococcus aureus biofilm formation at low concentrations (3.125 µg/mL), attributed to thiol-binding and redox disruption mechanisms .
Redox and Electronic Properties: The mnt ligand’s conjugation enables charge-transfer transitions in [Ni(mnt)2]<sup>−</sup>·TBA<sup>+</sup>, making it a candidate for optoelectronic materials .
Biological Activity
(Z)-1,2-Dicyanoethene-1,2-dithiolate; nickel(3+); tetrabutylazanium, commonly referred to as a nickel dithiolene complex, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its coordination of nickel ions with dithiolene ligands, which are known for their redox activity and potential applications in various fields including bioinorganic chemistry and materials science.
The molecular formula of this compound is with a molecular weight of approximately 823.99 g/mol. It is classified under CAS number 18958-57-1. The compound exhibits a melting point of 142 °C and is soluble in various organic solvents, which is crucial for its biological applications .
Nickel dithiolene complexes like (Z)-1,2-dicyanoethene-1,2-dithiolate are believed to interact with biological systems through several mechanisms:
- Redox Activity : The nickel center can undergo oxidation-reduction reactions, which may influence cellular processes such as signaling pathways and enzyme activities.
- Enzyme Mimicry : These complexes can mimic the active sites of certain metalloenzymes, potentially participating in catalytic processes similar to those occurring in biological systems.
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that nickel dithiolene complexes exhibit significant antioxidant activity. The ability to scavenge free radicals was attributed to the redox properties of the nickel center and the dithiolene ligands .
- Antimicrobial Activity : Research indicated that these complexes possess antimicrobial properties against a range of pathogens. The mechanism was hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes .
- Cellular Uptake and Toxicity : Investigations into the cellular uptake of nickel dithiolene complexes revealed that they can enter cells effectively. However, toxicity studies indicated that high concentrations might lead to cytotoxic effects due to oxidative stress and metal ion overload .
Data Table: Summary of Biological Activities
Structural Insights
The structural characteristics of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(3+) are crucial for its biological activity. X-ray crystallography studies have shown that the geometry around the nickel center allows for flexibility in coordination, which may enhance its interaction with biological macromolecules .
Future Directions
Further research is needed to elucidate the full scope of biological activities associated with this compound. Potential areas include:
- In Vivo Studies : Evaluating the pharmacokinetics and biodistribution in animal models.
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by these complexes.
- Therapeutic Applications : Exploring their use in drug development for conditions influenced by oxidative stress or microbial infections.
Q & A
Q. What experimental methods are used to determine the coordination geometry of this nickel complex?
The coordination geometry is typically resolved via single-crystal X-ray diffraction . For example, the Ni(II) center in the anion [Ni(mnt)₂]²⁻ (mnt = 1,2-dicyanoethene-1,2-dithiolate) adopts a square-planar geometry coordinated by four sulfur atoms from two mnt²⁻ ligands . Crystallographic refinement using programs like SHELXL (part of the SHELX suite) is critical for analyzing displacement parameters and hydrogen bonding interactions .
Q. What synthetic routes are reported for nickel complexes with dithiolate ligands?
A modified method involves refluxing benzoin with P₂S₅ in dry dioxane to generate dithiolate precursors, followed by metal coordination . For tetrabutylammonium salts, counterion exchange (e.g., using tetrabutylammonium nitrate) is employed to isolate the ionic complex . Optimization of reaction time, solvent, and stoichiometry is crucial to avoid side products like thiophosphoric esters .
Q. How is the electronic structure of this complex characterized?
UV-Vis spectroscopy and cyclic voltammetry are used to probe electronic transitions and redox behavior. The mnt²⁻ ligand’s non-innocent nature (participating in redox reactions) complicates oxidation state assignments, requiring complementary techniques like EPR spectroscopy or X-ray absorption near-edge structure (XANES) to distinguish metal vs. ligand-centered redox processes .
Advanced Research Questions
Q. How do ligand non-innocence and nickel oxidation states influence catalytic activity in proton reduction?
In homoleptic nickel bis-1,2-dithiolate complexes , the ligand’s redox activity enables proton reduction via a ligand-assisted mechanism . Experimental and theoretical studies suggest that the mnt²⁻ ligand stabilizes intermediates through electron delocalization, while Ni(II/I) redox couples mediate proton transfer . Discrepancies in catalytic efficiency between analogous complexes (e.g., Ni vs. Au) highlight the need for DFT calculations to map reaction pathways .
Q. What crystallographic challenges arise in resolving hydrogen bonding networks in ionic nickel-dithiolate complexes?
Hydrogen bonding between tetrabutylazanium cations and [Ni(mnt)₂]²⁻ anions often forms helical or layered supramolecular structures . However, weak H-bond interactions (e.g., N–H⋯N/S) require high-resolution data (e.g., synchrotron sources) and refinement with anisotropic displacement parameters to avoid overinterpretation . SHELXPRO’s constraints for hydrogen atom placement are critical here .
Q. How can contradictions in oxidation state assignments be resolved for non-innocent ligand systems?
For [Ni(S₂C₂Ph₂)₂]^z (z = 0, 1−, 2−), formal oxidation states (Ni⁴+/Ni²+) conflict with spectroscopic data. A combined approach using Mössbauer spectroscopy (for Fe analogs), magnetic susceptibility measurements , and DFT-based charge partitioning (e.g., Natural Population Analysis) reconciles these discrepancies by attributing redox activity to ligand-centered electron transfer .
Q. What strategies optimize the antimicrobial activity of dithiolate nickel complexes?
Structural modifications, such as introducing cyano groups (electron-withdrawing) or bulky counterions (tetrabutylazanium), enhance membrane penetration and redox cycling. Comparative studies with gold(III) analogs (e.g., [Au(pyb-H)(mnt)]) suggest that ligand planarity and metal-ligand charge transfer bands correlate with antibacterial efficacy .
Data Contradiction Analysis
Q. Why do crystallographic and spectroscopic data sometimes conflict in assigning nickel oxidation states?
Non-innocent ligands like mnt²⁻ participate in redox reactions, leading to mixed metal-ligand oxidation states . For example, a Ni(II) center with two mnt⁻ ligands (formally Ni⁴+) is better described as Ni²+ with two mnt²⁻ ligands due to ligand-to-metal charge transfer. Resonance Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) are essential to deconvolute these contributions .
Q. How do synthetic conditions impact the polymorphism of nickel-dithiolate complexes?
Solvent polarity (e.g., acetonitrile vs. dioxane) and counterion size (e.g., tetrabutylazanium vs. smaller cations) influence packing modes. For instance, bulky tetrabutylazanium cations stabilize layered structures with π-π interactions, while smaller cations favor distorted geometries. Powder XRD and thermal gravimetric analysis (TGA) track phase transitions under varying conditions .
Methodological Recommendations
- For crystallography: Use SHELXL-2018 with TWIN/BASF commands for twinned crystals .
- For redox studies: Combine bulk electrolysis with in-situ UV-Vis to monitor intermediate stability .
- For antimicrobial assays: Include plasma stability tests to distinguish intrinsic activity from degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
